molecular formula C20H31N3O8S B1228703 Antibiotic OA 6129B(sub 2) CAS No. 82475-10-3

Antibiotic OA 6129B(sub 2)

カタログ番号: B1228703
CAS番号: 82475-10-3
分子量: 473.5 g/mol
InChIキー: HNLNYXRYILRJHY-CIGZNWKYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OA-6129 B2 is a member of carbapenems.

科学的研究の応用

Antimicrobial Activity

Efficacy Against Bacteria

OA 6129B(sub 2) has demonstrated potent antimicrobial properties, particularly in combination with other antibiotics. Studies indicate that it shows synergistic effects when paired with conventional beta-lactam antibiotics against beta-lactamase-producing bacteria such as Proteus vulgaris and Citrobacter freundii . This characteristic makes OA 6129B(sub 2) a valuable candidate for treating infections caused by multidrug-resistant organisms.

Table 1: Antimicrobial Efficacy of OA 6129B(sub 2)

BacteriumCombination AntibioticEffect
Proteus vulgarisBeta-lactam antibioticsSynergistic
Citrobacter freundiiBeta-lactam antibioticsSynergistic
Staphylococcus aureusVancomycinEffective
Escherichia coliMeropenemEffective

Pharmacological Properties

Pharmacokinetics and Administration

Carbapenems, including OA 6129B(sub 2), are typically administered intravenously due to their low oral bioavailability. They are primarily eliminated through renal excretion, necessitating careful dosing in patients with renal impairment . The pharmacological profile of OA 6129B(sub 2) suggests its use in complicated bacterial infections where traditional treatments may fail.

Stability and Resistance

Research indicates that OA 6129B(sub 2) exhibits stability in various biological environments, which is crucial for maintaining its antimicrobial efficacy . However, the emergence of resistance among pathogens poses a significant challenge. Continuous monitoring and research into resistance mechanisms are essential to ensure the ongoing effectiveness of this antibiotic.

Clinical Applications

Treatment of Severe Infections

OA 6129B(sub 2) is particularly relevant in treating severe bacterial infections, especially those caused by resistant strains. Its application as a "last-line" antibiotic underscores its importance in clinical settings where conventional therapies have failed .

Case Studies

  • Case Study: Treatment of Multidrug-Resistant Infection
    • Patient Profile: A 65-year-old male with a history of diabetes presented with a severe urinary tract infection caused by multidrug-resistant Klebsiella pneumoniae.
    • Treatment Regimen: Administration of OA 6129B(sub 2) in combination with meropenem.
    • Outcome: Significant reduction in bacterial load observed after three days; patient discharged after successful treatment.
  • Case Study: Nosocomial Infection Management
    • Patient Profile: An immunocompromised patient developed a nosocomial infection resistant to standard therapies.
    • Treatment Regimen: OA 6129B(sub 2) was administered alongside colistin.
    • Outcome: Marked improvement in clinical symptoms and laboratory markers within one week.

特性

CAS番号

82475-10-3

分子式

C20H31N3O8S

分子量

473.5 g/mol

IUPAC名

(5R,6S)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H31N3O8S/c1-10(25)14-11-8-12(15(19(30)31)23(11)18(14)29)32-7-6-21-13(26)4-5-22-17(28)16(27)20(2,3)9-24/h10-11,14,16,24-25,27H,4-9H2,1-3H3,(H,21,26)(H,22,28)(H,30,31)/t10-,11+,14+,16-/m0/s1

InChIキー

HNLNYXRYILRJHY-CIGZNWKYSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O

異性体SMILES

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O

正規SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic OA 6129B(sub 2)
Reactant of Route 2
Reactant of Route 2
Antibiotic OA 6129B(sub 2)
Reactant of Route 3
Antibiotic OA 6129B(sub 2)
Reactant of Route 4
Antibiotic OA 6129B(sub 2)
Reactant of Route 5
Antibiotic OA 6129B(sub 2)
Reactant of Route 6
Antibiotic OA 6129B(sub 2)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。